molecular formula C10H7N3O B14236769 2-(2-Oxo-2-(pyridin-4-YL)ethyl)malononitrile CAS No. 610270-72-9

2-(2-Oxo-2-(pyridin-4-YL)ethyl)malononitrile

Cat. No.: B14236769
CAS No.: 610270-72-9
M. Wt: 185.18 g/mol
InChI Key: CAEFGNHLGCCXCB-UHFFFAOYSA-N
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Description

2-(2-Oxo-2-(pyridin-4-YL)ethyl)malononitrile: is an organic compound with the molecular formula C10H7N3O It is characterized by the presence of a pyridine ring attached to a malononitrile moiety through an oxoethyl linkage

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Oxo-2-(pyridin-4-YL)ethyl)malononitrile typically involves the reaction of pyridine-4-carbaldehyde with malononitrile in the presence of a base such as sodium ethoxide. The reaction proceeds through a Knoevenagel condensation mechanism, resulting in the formation of the desired product .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 2-(2-Oxo-2-(pyridin-4-YL)ethyl)malononitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The nitrile groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or alcohols can react with the nitrile groups under basic or acidic conditions.

Major Products:

Scientific Research Applications

Chemistry: In chemistry, 2-(2-Oxo-2-(pyridin-4-YL)ethyl)malononitrile is used as a building block for the synthesis of more complex molecules. It serves as a precursor in the preparation of heterocyclic compounds and other organic materials .

Biology and Medicine: Its structural features make it a candidate for the development of inhibitors targeting specific enzymes or receptors .

Industry: In the industrial sector, this compound is used in the synthesis of dyes, pigments, and other functional materials. Its reactivity and versatility make it valuable in various manufacturing processes .

Mechanism of Action

The mechanism of action of 2-(2-Oxo-2-(pyridin-4-YL)ethyl)malononitrile involves its interaction with molecular targets such as enzymes or receptors. The compound can form covalent or non-covalent bonds with these targets, leading to inhibition or modulation of their activity. The specific pathways involved depend on the nature of the target and the context of its use .

Comparison with Similar Compounds

  • 2-(2-Oxo-2-(pyridin-2-YL)ethyl)malononitrile
  • 2-(2-Oxo-2-(pyridin-3-YL)ethyl)malononitrile
  • 2-(2-Oxo-2-(pyridin-5-YL)ethyl)malononitrile

Comparison: Compared to its analogs, 2-(2-Oxo-2-(pyridin-4-YL)ethyl)malononitrile exhibits unique reactivity due to the position of the pyridine ring. This positional difference can influence the compound’s electronic properties and its interactions with other molecules. The specific placement of the pyridine ring can also affect the compound’s solubility and stability .

Properties

CAS No.

610270-72-9

Molecular Formula

C10H7N3O

Molecular Weight

185.18 g/mol

IUPAC Name

2-(2-oxo-2-pyridin-4-ylethyl)propanedinitrile

InChI

InChI=1S/C10H7N3O/c11-6-8(7-12)5-10(14)9-1-3-13-4-2-9/h1-4,8H,5H2

InChI Key

CAEFGNHLGCCXCB-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC=C1C(=O)CC(C#N)C#N

Origin of Product

United States

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